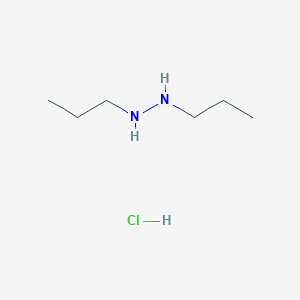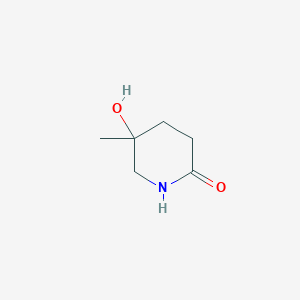
5-Hydroxy-5-methylpiperidin-2-one
Overview
Description
5-Hydroxy-5-methylpiperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .
Mechanism of Action
Target of Action
It has been shown to exhibit significant activity against free radicals and the lung cancer cell line a549 .
Mode of Action
It has been shown to exhibit antioxidant properties, suggesting that it may act by neutralizing harmful free radicals . In addition, it has been found to exhibit cytotoxic effects on the A549 lung cancer cell line, indicating that it may interact with cellular targets to inhibit cancer cell growth .
Biochemical Pathways
Its antioxidant activity suggests that it may be involved in pathways related to oxidative stress . Its cytotoxic effects on the A549 lung cancer cell line suggest that it may also affect pathways related to cell growth and proliferation .
Pharmacokinetics
It has been suggested that a higher drug affinity towards carrier protein bovine serum albumin (bsa) would enhance a higher drug bioavailability which in turn leads to a higher therapeutic efficacy .
Result of Action
5-HMP has been shown to inhibit free radicals with an IC50 value of 49.55 ± 0.75 μg/ml, which is comparable with the IC50 values afforded by L-ascorbic acid . It also exhibits a dose-dependent cytotoxicity on A549 cells with an IC50 value of 30.00 ± 0.55 μg/ml . Furthermore, 5-HMP has been found to induce a cell cycle arrest in A549 at S and G2/M phase .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-5-methylpiperidin-2-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. One of the key interactions is with bovine serum albumin (BSA), where this compound exhibits a high binding affinity. This interaction enhances the bioavailability of the compound, leading to higher therapeutic efficacy . Additionally, this compound has demonstrated significant antioxidant properties, effectively scavenging free radicals with an IC50 value of 49.55 ± 0.75 μg/ml .
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. In lung cancer cell lines (A549), the compound exhibits dose-dependent cytotoxicity with an IC50 value of 30.00 ± 0.55 μg/ml . It induces cell cycle arrest at the S and G2/M phases, thereby inhibiting cell proliferation . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to bovine serum albumin with a binding constant of K = 2.8 ± 1.4 × 10^4 M−1 and a corresponding binding free energy (ΔG) of −6.06 K.cal/mole . This binding interaction leads to fluorescence quenching of BSA, indicating a strong affinity between the compound and the protein . Additionally, this compound exhibits enzyme inhibition and activation properties, further influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its antioxidant and cytotoxic properties over extended periods . Degradation may occur under specific conditions, potentially affecting its long-term efficacy . In both in vitro and in vivo studies, this compound has shown consistent effects on cellular function, with no significant loss of activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant activity and cytotoxicity against cancer cells . At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe and effective use . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound participates in antioxidant pathways, scavenging free radicals and reducing oxidative stress . Additionally, it influences metabolic flux and metabolite levels, contributing to its overall biochemical activity . The interactions with specific enzymes and cofactors further enhance its therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s high binding affinity to bovine serum albumin facilitates its transport and distribution, ensuring effective localization and accumulation in target tissues . This distribution pattern is crucial for its therapeutic efficacy and overall biological activity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its interactions with cellular components, contributing to its overall biochemical and pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-methylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a nickel catalyst to facilitate the formation of the piperidine ring . The reaction conditions often involve moderate temperatures and pressures to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes starting from readily available raw materials. The process generally includes steps such as hydrogenation, cyclization, and purification to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and piperidinones, which have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
5-Hydroxy-5-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to 5-Hydroxy-5-methylpiperidin-2-one but without the hydroxyl and methyl groups.
Piperidinone: Similar to this compound but lacks the hydroxyl group.
Methylpiperidine: Contains a methyl group but lacks the hydroxyl group present in this compound.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-hydroxy-5-methylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(9)3-2-5(8)7-4-6/h9H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYNQMRSYAJTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300639 | |
| Record name | 5-Hydroxy-5-methyl-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501435-45-6 | |
| Record name | 5-Hydroxy-5-methyl-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501435-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-5-methyl-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)

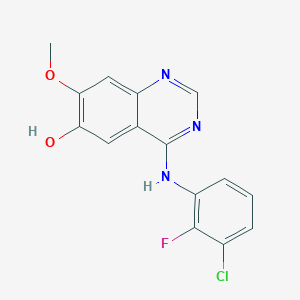


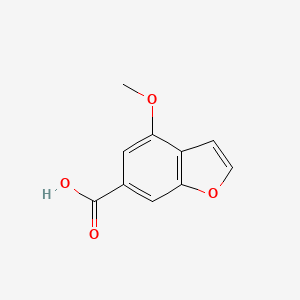
![2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol](/img/structure/B1426165.png)
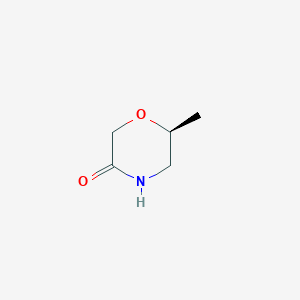
![1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine](/img/structure/B1426167.png)
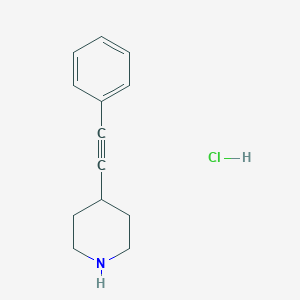

![Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1426177.png)

